N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl group attached to the phenyl ring and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-ethylphenylhydrazine with 1-methyl-3-oxobutan-1-one under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
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Step 1: Formation of Hydrazone
Reagents: 2-ethylphenylhydrazine, 1-methyl-3-oxobutan-1-one
Conditions: Acidic or basic medium
Intermediate: Hydrazone
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Step 2: Cyclization
Conditions: Heating or reflux
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of biochemical pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Ethylphenyl)acetamide
- N-(2-Ethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- N-(2-Ethylphenyl)carbamate
Uniqueness
N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-3-10-6-4-5-7-12(10)14-11-8-13-15(2)9-11/h4-9,14H,3H2,1-2H3 |
InChI Key |
YJTAOQMAQBEODS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=CN(N=C2)C |
Origin of Product |
United States |
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